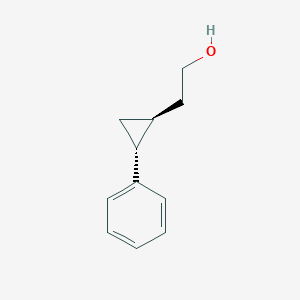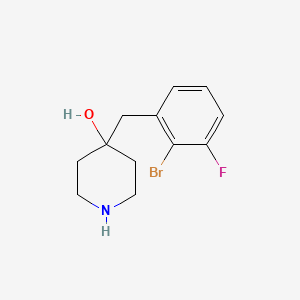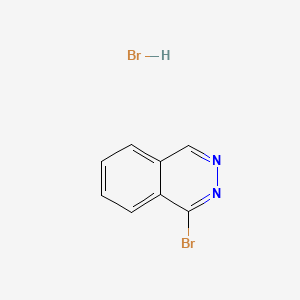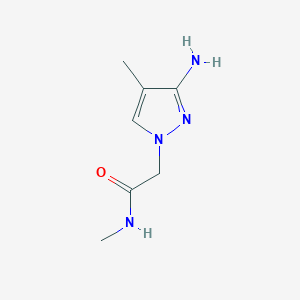
2-Isocyanoethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isocyanoethan-1-ol is an organic compound characterized by the presence of both an isocyanate group (-N=C=O) and a hydroxyl group (-OH) attached to an ethane backbone. This dual functionality makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-Isocyanoethan-1-ol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with potassium cyanate under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_4\text{O} + \text{KOCN} \rightarrow \text{C}_2\text{H}_4\text{NCOH} + \text{KOH} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where ethylene oxide and potassium cyanate are reacted under optimized temperature and pressure conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: 2-Isocyanoethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated compounds.
科学的研究の応用
2-Isocyanoethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of urethanes and carbamates.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of polymers and resins, particularly in the manufacture of polyurethanes.
作用機序
The mechanism of action of 2-Isocyanoethan-1-ol involves its reactivity with nucleophiles due to the presence of the isocyanate group. The isocyanate group can react with amines to form ureas or with alcohols to form urethanes. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Ethanol: Contains a hydroxyl group but lacks the isocyanate group.
Ethyl isocyanate: Contains an isocyanate group but lacks the hydroxyl group.
2-Aminoethanol: Contains both an amine and a hydroxyl group.
Uniqueness: 2-Isocyanoethan-1-ol is unique due to the presence of both an isocyanate and a hydroxyl group, allowing it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it particularly valuable in synthetic chemistry and industrial applications.
特性
CAS番号 |
32835-59-9 |
|---|---|
分子式 |
C3H5NO |
分子量 |
71.08 g/mol |
IUPAC名 |
2-isocyanoethanol |
InChI |
InChI=1S/C3H5NO/c1-4-2-3-5/h5H,2-3H2 |
InChIキー |
WQCZYSJTAPYMKV-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)


![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)

![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)

![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)
![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)

![Methyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13473448.png)
![Diethyl [carbamoyl(fluoro)methyl]phosphonate](/img/structure/B13473449.png)

![1,1-difluoro-N-methylspiro[2.3]hexan-5-amine hydrochloride](/img/structure/B13473462.png)
